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Introduction
Ampelopsin F is a naturally occurring oligostilbene, a class of polyphenolic compounds known

for their diverse biological activities. As a resveratrol dimer, Ampelopsin F has garnered

interest within the scientific community for its potential therapeutic applications. The structural

elucidation and characterization of such complex natural products are critically dependent on a

suite of spectroscopic techniques. This technical guide provides an in-depth overview of the

key spectroscopic properties of Ampelopsin F, including Nuclear Magnetic Resonance (NMR),

Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The information

presented herein is intended to serve as a comprehensive resource for researchers engaged in

the study and development of this promising natural compound.

Spectroscopic Data of Ampelopsin F
The spectroscopic data for Ampelopsin F has been compiled from peer-reviewed literature.

The following tables summarize the key quantitative data obtained from NMR, MS, and UV-Vis

analyses.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

The ¹H and ¹³C NMR data provide detailed information about the carbon-hydrogen framework

of Ampelopsin F. The data presented below is for (+)-Ampelopsin F, isolated from

Ampelopsis brevipedunculata var. hancei.

Table 1: ¹H NMR Spectroscopic Data for (+)-Ampelopsin F (500 MHz, Acetone-d₆)

Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

2 6.85 d 8.5

6 6.85 d 8.5

2' 6.78 d 8.5

6' 6.78 d 8.5

10' 6.28 d 2.0

12' 6.15 t 2.0

14' 6.28 d 2.0

10'' 6.17 d 2.0

12'' 6.12 t 2.0

14'' 6.17 d 2.0

7 4.45 d 5.0

8 3.98 d 5.0

7' 5.35 s

8' 3.55 s

Table 2: ¹³C NMR Spectroscopic Data for (+)-Ampelopsin F (125 MHz, Acetone-d₆)
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Position Chemical Shift (δ, ppm)

1 129.8

2, 6 128.5

3, 5 115.8

4 157.9

7 93.9

8 58.8

1', 9' 131.5

2', 6' 129.1

3', 5' 115.7

4' 158.4

7' 60.1

8' 53.5

10', 14' 107.1

11', 13' 159.4

12' 102.0

9'' 145.9

10'', 14'' 107.4

11'', 13'' 159.2

12'' 102.2

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, enabling

the determination of its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for (-)-Ampelopsin F
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Technique
Ionization
Mode

Mass-to-
Charge Ratio
(m/z)

Molecular
Formula

Note

High-Resolution

Fast Atom

Bombardment

(HR-FAB-MS)

Positive 454.1416 [M]⁺ C₂₈H₂₂O₆

Corresponds to a

resveratrol

dimer[1].

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to identify the presence of chromophores in a molecule and

provides information about its electronic transitions.

Table 4: UV-Vis Spectroscopic Data for (-)-Ampelopsin F

Solvent λmax (nm) Chromophore

Methanol 220, 282 Oligostilbene[1]

Experimental Protocols
The following sections detail generalized experimental protocols for the spectroscopic analysis

of oligostilbenes like Ampelopsin F. These are based on standard methodologies reported in

the literature for this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a

cryoprobe for enhanced sensitivity is recommended.

Sample Preparation:

Weigh approximately 5-10 mg of purified Ampelopsin F.
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Dissolve the sample in a suitable deuterated solvent (e.g., acetone-d₆, methanol-d₄, or

DMSO-d₆) in a clean NMR tube to a final volume of approximately 0.6 mL.

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if

necessary.

Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), for

chemical shift referencing (δ 0.00 ppm).

Data Acquisition:

¹H NMR:

Acquire a one-dimensional proton spectrum.

Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and

a relaxation delay of 1-5 seconds.

The number of scans can range from 8 to 64, depending on the sample concentration.

¹³C NMR:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters include a 45° pulse angle, an acquisition time of 1-2 seconds, and a

relaxation delay of 2-5 seconds.

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural

abundance of ¹³C.

2D NMR (COSY, HSQC, HMBC):

Acquire two-dimensional spectra to establish correlations between protons (COSY),

between protons and directly attached carbons (HSQC), and between protons and

carbons over two to three bonds (HMBC).

Standard pulse programs and parameters provided by the spectrometer manufacturer are

generally suitable.
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Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase correct the spectra manually or automatically.

Perform baseline correction.

Calibrate the chemical shift scale using the internal standard.

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the chemical shifts, coupling constants, and 2D correlations to assign the signals to

the respective nuclei in the Ampelopsin F structure.

Mass Spectrometry (MS)
Objective: To determine the accurate mass and elemental composition of Ampelopsin F.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap

instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI or

Fast Atom Bombardment - FAB).

Sample Preparation:

Prepare a stock solution of purified Ampelopsin F in a suitable solvent (e.g., methanol,

acetonitrile) at a concentration of approximately 1 mg/mL.

For ESI-MS, dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent

mixture compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic

acid).

For FAB-MS, mix a small amount of the sample with a suitable matrix (e.g., 3-nitrobenzyl

alcohol) on the FAB probe tip.

Data Acquisition:

ESI-MS:
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Infuse the sample solution directly into the mass spectrometer or introduce it via a liquid

chromatography (LC) system.

Acquire spectra in both positive and negative ion modes to identify the most abundant

molecular ion.

Optimize ion source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas

temperature) to maximize the signal intensity of the molecular ion.

FAB-MS:

Insert the probe into the ion source.

Bombard the sample-matrix mixture with a high-energy beam of atoms (e.g., xenon).

Acquire the mass spectrum.

Data Analysis:

Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or M⁺·).

Use the high-resolution data to calculate the elemental composition of the molecular ion.

Compare the experimentally determined mass and elemental composition with the

theoretical values for the proposed structure of Ampelopsin F.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the absorption maxima of Ampelopsin F in the UV-Vis region.

Instrumentation: A double-beam UV-Vis spectrophotometer.

Sample Preparation:

Prepare a stock solution of purified Ampelopsin F in a UV-transparent solvent (e.g.,

methanol, ethanol) of known concentration.

Prepare a series of dilutions from the stock solution to determine a concentration that gives

an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).
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Data Acquisition:

Use a matched pair of quartz cuvettes (typically 1 cm path length).

Fill one cuvette with the solvent to be used as a blank.

Fill the other cuvette with the sample solution.

Record the baseline with the blank cuvette in the sample and reference beams.

Place the sample cuvette in the sample beam and record the absorption spectrum over a

suitable wavelength range (e.g., 200-600 nm).

Data Analysis:

Identify the wavelengths of maximum absorbance (λmax).

The absorbance values can be used to calculate the molar absorptivity (ε) if the

concentration and path length are known, using the Beer-Lambert law (A = εcl).

Signaling Pathways and Experimental Workflows
While "Ampelopsin" is a term sometimes used interchangeably with Dihydromyricetin, a

flavonoid with well-documented effects on various signaling pathways, it is important to note

that Ampelopsin F is a distinct oligostilbene. At present, there is a lack of specific studies

detailing the direct interaction of Ampelopsin F with cellular signaling pathways. Therefore, a

diagram of a specific signaling pathway for Ampelopsin F cannot be provided.

However, to illustrate the general workflow for isolating and characterizing a natural product like

Ampelopsin F, the following diagram is provided.
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General Workflow for Isolation and Spectroscopic Characterization of Ampelopsin F

Plant Material
(e.g., Ampelopsis brevipedunculata)

Extraction
(e.g., with organic solvents)

Crude Extract

Chromatographic Fractionation
(e.g., Column Chromatography)

Fractions

Purification
(e.g., HPLC)

Pure Ampelopsin F

Structure Elucidation

NMR Spectroscopy
(1D and 2D)

Mass Spectrometry
(High Resolution) UV-Vis Spectroscopy

Confirmed Structure of Ampelopsin F

Click to download full resolution via product page
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Caption: General workflow for the isolation and spectroscopic characterization of Ampelopsin
F.

Conclusion
This technical guide provides a consolidated resource on the spectroscopic properties of

Ampelopsin F, a compound of significant interest in natural product chemistry and drug

discovery. The tabulated NMR, MS, and UV-Vis data, coupled with the detailed experimental

protocols, offer a foundational reference for researchers. While the specific signaling pathways

modulated by Ampelopsin F remain to be elucidated, the provided workflow for its isolation

and characterization serves as a practical guide for further investigation into its biological

activities. This comprehensive spectroscopic profile is essential for the quality control,

standardization, and future development of Ampelopsin F as a potential therapeutic agent.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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